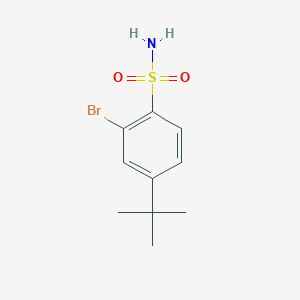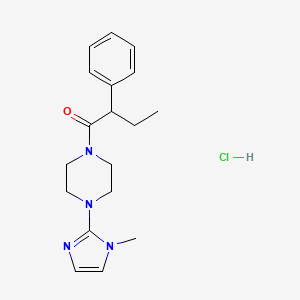
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an imidazole ring, a piperazine ring, and a phenylbutanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the imidazole ring: This step involves the reaction of appropriate starting materials to form the imidazole ring.
Formation of the piperazine ring: The piperazine ring is synthesized separately and then coupled with the imidazole ring.
Attachment of the phenylbutanone moiety: The phenylbutanone moiety is introduced through a series of reactions, including alkylation and acylation.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychosis.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and molecular targets.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to act as a positive allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), which plays a role in modulating neurotransmission . This interaction can lead to various downstream effects, including inhibition of methamphetamine-induced hyperactivity and mescaline-induced scratching in animal models .
Comparación Con Compuestos Similares
Similar Compounds
1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines: These compounds share structural similarities and are also studied for their potential as mGluR2 modulators.
Isoxazole Derivatives: Compounds with isoxazole rings have been studied for their biological activities, including analgesic and anti-inflammatory properties.
Uniqueness
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride is unique due to its specific combination of functional groups and its ability to modulate mGluR2. This makes it a valuable compound for research in medicinal chemistry and neuropharmacology.
Propiedades
IUPAC Name |
1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-2-phenylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O.ClH/c1-3-16(15-7-5-4-6-8-15)17(23)21-11-13-22(14-12-21)18-19-9-10-20(18)2;/h4-10,16H,3,11-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPQLWKJRKMFOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=CN3C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]methanesulfonamide](/img/structure/B3006736.png)
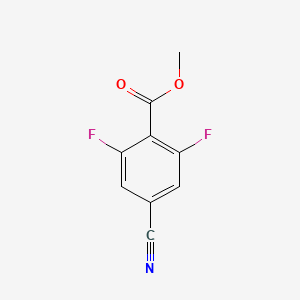
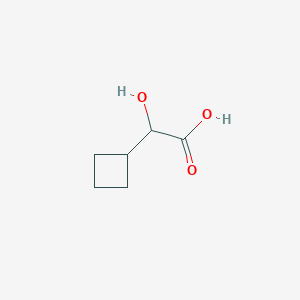
![4-({4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)benzonitrile](/img/structure/B3006742.png)
![Tert-butyl (8-syn)-3-azabicyclo[3.2.1]oct-8-ylcarbamate](/img/new.no-structure.jpg)

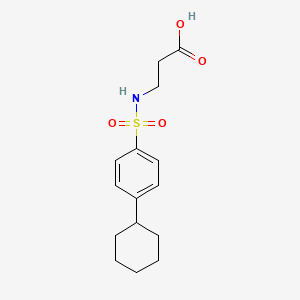
![N-(4-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3006747.png)
![5H,6H,7H-cyclopenta[c]pyridin-4-amine](/img/structure/B3006748.png)
![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B3006750.png)
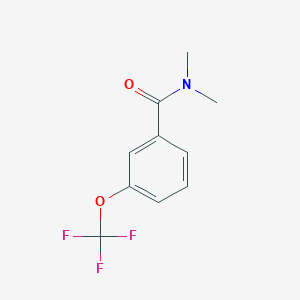
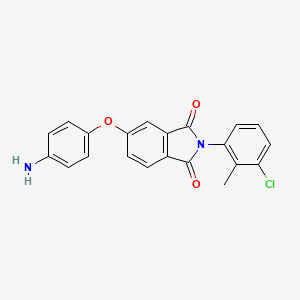
![5-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B3006755.png)
